Thieno[2,3-c]pyridine-2-carboxylic acid
Overview
Description
Thieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that is part of a broader class of thienopyridines. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The thieno[2,3-b]pyridine moiety, which is closely related to the thieno[2,3-c]pyridine structure, has been extensively studied and found to exhibit anti-proliferative activity against various human cancer cell lines .
Synthesis Analysis
The synthesis of thieno[2,3-b]pyridine derivatives has been achieved through various methods. One approach involves the reaction of 2-amino-3-carboxamido-thieno[2,3-b]pyridines with different groups to target specific regions within the active site of enzymes such as phosphoinositide phospholipase C (PI-PLC) . Another method described the preparation of thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides through the reaction of 4-chloro-2-methylthio-5-pyrimidine-carbonitrile with ethyl mercaptoacetate . Additionally, the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their alkyl esters has been reported, which showed antianaphylactic activity .
Molecular Structure Analysis
The molecular structure of thieno[2,3-b]pyridine derivatives has been characterized using various analytical techniques. For instance, the thieno[2,3-b]pyridine ring system has been found to be essentially planar, with amino and carbonyl groups nearly coplanar with the heterocyclic ring system . This planarity is crucial for the biological activity of these compounds as it affects their ability to interact with target enzymes.
Chemical Reactions Analysis
Thieno[2,3-b]pyridine compounds have been involved in a variety of chemical reactions to yield new derivatives with potential biological activities. For example, 4-aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones have been reacted with chloroacetonitrile or chloroacetamide to produce 3-amino-4-aryl-6-(2'-thienyl)-thieno[2,3-b]pyridine-2-carbonitriles and 2-carboxamide analogs, respectively . These compounds have then been used as intermediates for further chemical transformations to synthesize new pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-b]pyridine derivatives are influenced by their molecular structure. The planarity of the thieno[2,3-b]pyridine ring system contributes to the stability of these compounds and their ability to form hydrogen bonds, as evidenced by the intramolecular and intermolecular N—H⋯O hydrogen bonding interactions observed in some derivatives . These interactions not only stabilize the molecular geometry but also facilitate the formation of dimeric structures, which can be important for their biological function.
Scientific Research Applications
Molecular Structure Analysis : A study on 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid examined the molecular structure of this compound, highlighting its almost planar thieno[2,3-b]pyridine residue and the presence of intramolecular hydrogen bonds. This research contributes to the understanding of the molecular geometry of related compounds (Pinheiro et al., 2012).
Combinatorial Chemistry Applications : The compound has been used in the generation of a library of fused pyridine-4-carboxylic acids, demonstrating its utility in combinatorial chemistry. This library was synthesized through a Combes-type reaction followed by hydrolysis, showing the compound's versatility in creating diverse chemical structures (Volochnyuk et al., 2010).
Anti-Proliferative Properties : Research on 2-amino-3-carboxamido-thieno[2,3-b]pyridines revealed their significant anti-proliferative activity against human cancer cell lines, including triple-negative breast cancer. Modifications to this structure, such as appending a propyl-aryl group, have shown enhanced biological activity, indicating its potential in cancer treatment (Haverkate et al., 2021).
Cyclization Reactions : The cyclization of thieno[2,3-b]pyridine-2-carboxylic acid esters has been studied, leading to the synthesis of novel compounds. This research provides insights into the chemical reactivity and potential synthetic applications of these compounds (Chigorina et al., 2019).
Antianaphylactic Activity : Some derivatives of thieno[2,3-b]pyridine-2-carboxylic acid have demonstrated antianaphylactic activity, indicating potential therapeutic applications. This finding is particularly relevant in the context of allergic reactions and related medical conditions (Wagner et al., 1993).
Safety And Hazards
Thieno[2,3-c]pyridine-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
properties
IUPAC Name |
thieno[2,3-c]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYPQAOXZUEFNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621959 | |
Record name | Thieno[2,3-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-c]pyridine-2-carboxylic acid | |
CAS RN |
478149-00-7 | |
Record name | Thieno[2,3-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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